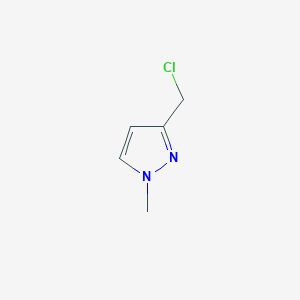
Ethyl 4-(2-chloroacetamido)benzoate
概要
説明
Ethyl 4-(2-chloroacetamido)benzoate is a chemical compound with the molecular formula C11H12ClNO3 and a molecular weight of 241.67 g/mol . It is used in various scientific research applications, particularly in the fields of chemistry and biology. This compound is known for its role in the synthesis of other chemical compounds and its potential biological activities.
準備方法
The synthesis of Ethyl 4-(2-chloroacetamido)benzoate typically involves the reaction of ethyl 4-aminobenzoate with chloroacetyl chloride in the presence of a base such as pyridine . The reaction is carried out in an organic solvent like toluene, and the product is purified by recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Ethyl 4-(2-chloroacetamido)benzoate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or thiols to form substituted derivatives.
Cyclization Reactions: In the presence of ammonium thiocyanate, it can undergo intramolecular cyclization to form thiazolidinone derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and cyclization agents like ammonium thiocyanate . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Ethyl 4-(2-chloroacetamido)benzoate has several scientific research applications:
作用機序
The mechanism of action of Ethyl 4-(2-chloroacetamido)benzoate involves its interaction with biological targets such as enzymes and receptors. The chloroacetyl group can react with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or the modification of receptor function . This interaction can result in antimicrobial or anti-inflammatory effects, depending on the specific biological target.
類似化合物との比較
Ethyl 4-(2-chloroacetamido)benzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate:
Ethyl 4-(2-cyanoacetamido)benzoate: This compound is used as an intermediate in the synthesis of various heterocyclic compounds with potential antimicrobial activity.
Ethyl 4-[(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate: Used in the synthesis of Schiff bases with potential biological activities.
This compound is unique due to its chloroacetyl group, which imparts specific reactivity and potential biological activities that are not present in the other similar compounds.
特性
IUPAC Name |
ethyl 4-[(2-chloroacetyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-2-16-11(15)8-3-5-9(6-4-8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRJEYAQESBSSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288175 | |
| Record name | ethyl 4-[(chloroacetyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26226-72-2 | |
| Record name | 26226-72-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54533 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-[(chloroacetyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 26226-72-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 4-[(chloroacetyl)amino]benzoate in the synthesis of new antimicrobial agents?
A1: Ethyl 4-[(chloroacetyl)amino]benzoate serves as a crucial starting material in the synthesis of novel oxazole and thiazole derivatives with potential antimicrobial properties []. The compound contains a reactive chloroacetyl group which readily reacts with urea, thiourea, semicarbazide, and thiosemicarbazide under microwave irradiation. These reactions result in the formation of heterocyclic ring structures, which are known pharmacophores often found in antimicrobial agents.
Q2: What types of analytical techniques were employed to characterize the derivatives synthesized from Ethyl 4-[(chloroacetyl)amino]benzoate?
A2: The synthesized oxazole and thiazole derivatives were characterized using a combination of spectroscopic techniques, including Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry []. These techniques provided information about the functional groups present in the molecules, the arrangement of atoms, and the molecular weight of the synthesized compounds, confirming their successful synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[2-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B1267665.png)





![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)
